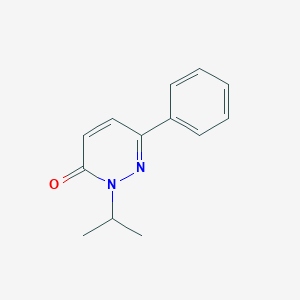
2-isopropyl-6-phenylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-isopropyl-6-phenylpyridazin-3(2H)-one” is a derivative of pyridazin-3(2H)-one . These compounds are potent and selective inhibitors of phosphodiesterase 4 (PDE4) and are useful in the treatment, prevention, or suppression of pathological conditions, diseases, and disorders known to be susceptible to PDE4 inhibition .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isopropyl group and a phenyl group attached to a pyridazin-3(2H)-one core .Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Properties
- Research on 6-phenylpyridazin-3(2H)-one (PPD), a compound related to 2-isopropyl-6-phenylpyridazin-3(2H)-one, focused on its solubility in pharmaceutical solvents. The study provided solubility data and solution thermodynamic properties of PPD in various solvents, crucial for its application in cardiovascular treatments. This study demonstrated PPD's endothermic and entropy-driven dissolution in all tested solvents, suggesting potential for pharmaceutical formulations (Shakeel et al., 2019).
Anti-inflammatory and Analgesic Properties
- A study synthesized new derivatives of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones to investigate their anti-inflammatory and analgesic activities. This research aimed to discover compounds with favorable properties for treating inflammation and pain, without causing ulcerogenic and cardiovascular side effects. The findings indicated the potential of these derivatives as therapeutic agents (Sharma & Bansal, 2016).
Insecticidal Activity
- A study on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, similar in structure to this compound, revealed significant insecticidal activities against Plutella xylostella. This highlights the potential of such compounds in agricultural applications, particularly in pest control strategies (Wu et al., 2012).
Synthesis and Structural Study
- A study on the synthesis and structural characterization of 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate, closely related to this compound, provides insight into the molecular structure and behavior of such compounds. Understanding the molecular structure is vital for their potential application in chemical and pharmaceutical industries (Vimalraj et al., 2010).
Electrophilic Cyanating Agents
- Research on 2-cyanopyridazin-3(2H)-ones, related to this compound, explored their use as electrophilic cyanating agents. This study emphasizes the chemical versatility of pyridazin-3(2H)-one derivatives, making them valuable in synthetic organic chemistry (Kim et al., 2005).
Synthesis of Novel Derivatives
- A report on the synthesis of novel 4-mercapto-6-phenylpyridazin-3(2H)-ones shows the potential for creating new compounds with varied biological activities. This research contributes to the development of new pharmaceuticals and pesticides (Tsolomiti et al., 2007).
Photochemical and Thermal Synthesis
- A study on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving compounds similar to this compound, indicates the potential of these compounds in developing new materials with unique electronic and photophysical properties. This could be significant for applications in materials science and photovoltaics (Bonnet et al., 2003).
Wirkmechanismus
Target of Action
It is noted that similar compounds have been used as potentiators in combination with dna damaging cytotoxic agents . This suggests that 2-isopropyl-6-phenylpyridazin-3(2H)-one may interact with DNA or associated proteins.
Mode of Action
It is suggested that similar compounds compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death . This implies that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is suggested that similar compounds are involved in dna repair damage . This suggests that this compound may affect similar pathways, leading to downstream effects such as genomic dysfunction and cell death.
Pharmacokinetics
It is noted that most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study . This suggests that this compound may have favorable ADME properties that impact its bioavailability.
Result of Action
It is suggested that similar compounds result in genomic dysfunction and cell death . This implies that this compound may have similar effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-phenyl-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZWSPMEGALTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)
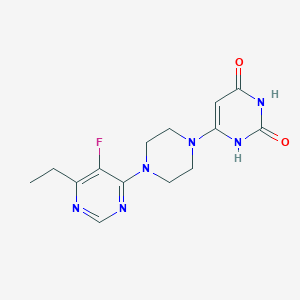
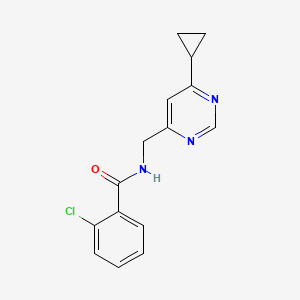
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)
![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)
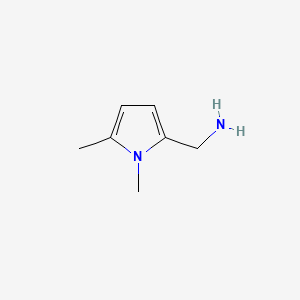
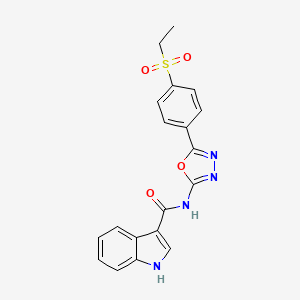
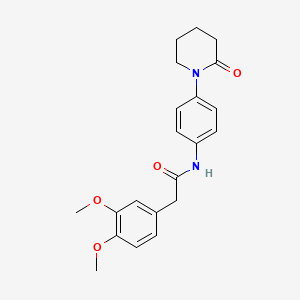
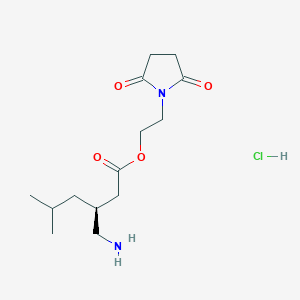
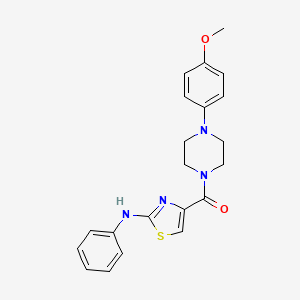
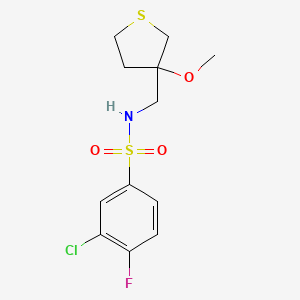
![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)
